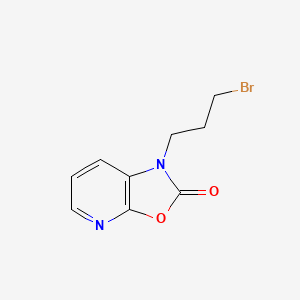
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-bromopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-bromopropyl)- is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-bromopropyl)- typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Pyridine Ring: The oxazole ring is then fused with a pyridine ring through a series of condensation reactions.
Introduction of the 3-Bromopropyl Group: The final step involves the alkylation of the nitrogen atom in the oxazole ring with 3-bromopropyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole ring.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield a variety of functionalized derivatives, while oxidation and reduction reactions modify the core structure of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-bromopropyl)- involves its interaction with specific molecular targets. The 3-bromopropyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The fused oxazole-pyridine structure may also interact with DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler heterocyclic compound with a single oxazole ring.
Pyridine: A basic heterocyclic compound with a single pyridine ring.
Bromopropyl Derivatives: Compounds with a bromopropyl group attached to various heterocyclic structures.
Uniqueness
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(3-bromopropyl)- is unique due to its fused oxazole-pyridine structure and the presence of a reactive 3-bromopropyl group. This combination of features makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
142714-73-6 |
|---|---|
Molecular Formula |
C9H9BrN2O2 |
Molecular Weight |
257.08 g/mol |
IUPAC Name |
1-(3-bromopropyl)-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C9H9BrN2O2/c10-4-2-6-12-7-3-1-5-11-8(7)14-9(12)13/h1,3,5H,2,4,6H2 |
InChI Key |
XAFOJZNEQCACEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=O)N2CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















